Gedatolisib

Description

Properties

IUPAC Name |

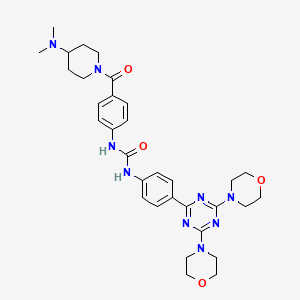

1-[4-[4-(dimethylamino)piperidine-1-carbonyl]phenyl]-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N9O4/c1-38(2)27-11-13-39(14-12-27)29(42)24-5-9-26(10-6-24)34-32(43)33-25-7-3-23(4-8-25)28-35-30(40-15-19-44-20-16-40)37-31(36-28)41-17-21-45-22-18-41/h3-10,27H,11-22H2,1-2H3,(H2,33,34,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZAEMINVBZMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152557 | |

| Record name | PKI-587 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197160-78-3 | |

| Record name | Gedatolisib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197160-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gedatolisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197160783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gedatolisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11896 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PKI-587 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEDATOLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96265TNH2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gedatolisib: A Technical Guide to a Dual PI3K/mTOR Inhibitor for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. Gedatolisib (also known as PF-05212384) is an investigational, potent, and reversible dual inhibitor that selectively targets all Class I PI3K isoforms and mTOR (mTORC1 and mTORC2).[1] This comprehensive blockade of the PI3K/mTOR pathway offers a promising strategy to overcome the adaptive resistance mechanisms that can arise with single-target inhibitors.[2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its anti-cancer effects by simultaneously inhibiting the kinase activity of both PI3K and mTOR, two key nodes in a crucial signaling cascade.[3][4] By targeting all four Class I PI3K isoforms (α, β, γ, and δ), this compound offers a broad inhibition of the pathway, which is often activated through various genetic alterations in different cancer types.[2] Furthermore, its potent inhibition of both mTORC1 and mTORC2 complexes helps to prevent the feedback activation of PI3K that can occur with mTORC1-selective inhibitors.[2] This dual-target approach leads to a more comprehensive and durable suppression of the PI3K/mTOR pathway, ultimately resulting in the inhibition of tumor cell growth and proliferation, and in some cases, the induction of apoptosis.[3][4]

Data Presentation

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent inhibitory activity against all Class I PI3K isoforms and mTOR in cell-free assays.

| Target | IC50 (nM) |

| PI3Kα | 0.4[5] |

| PI3Kβ | Data not consistently available in searched results |

| PI3Kγ | 5.4[5] |

| PI3Kδ | Data not consistently available in searched results |

| mTOR | 1.6[5] |

| PI3Kα (H1047R mutant) | 0.6[5] |

| PI3Kα (E545K mutant) | 0.6[5] |

In Vitro Cellular Proliferation

This compound inhibits the growth of various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-361 | Breast Cancer | 4[5] |

| PC3-MM2 | Prostate Cancer | 13.1[5] |

Preclinical Pharmacokinetics in Mice

| Parameter | Value |

| Dose | 10 mg/kg (intravenous)[6] |

| Clearance | 26 mL/min/kg[6] |

| Volume of Distribution (Vss) | 5.38 L/kg[6] |

| Terminal Half-life (t1/2) | 3.62 hours[6] |

| Tumor-to-Plasma Partition Coefficient (Kp,tumor) | 1.81[6] |

Clinical Efficacy

This compound has shown promising clinical activity in combination with other agents in various cancer types.

| Cancer Type | Combination Therapy | Key Efficacy Endpoint | Result |

| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | This compound + Darolutamide | 6-month radiographic Progression-Free Survival (rPFS) rate | 66%[7][8] |

| HER2+ Metastatic Breast Cancer (heavily pretreated) | This compound + Trastuzumab-pkrb | Objective Response Rate (ORR) | 43%[7][9] |

| HER2+ Metastatic Breast Cancer (heavily pretreated) | This compound + Trastuzumab-pkrb | Median Progression-Free Survival (PFS) | 6.0 months[8] |

| HR+/HER2- Advanced Breast Cancer (PIK3CA wild-type) | This compound + Palbociclib + Fulvestrant | Median Progression-Free Survival (PFS) | 9.3 months[10] |

| HR+/HER2- Advanced Breast Cancer (PIK3CA wild-type) | This compound + Fulvestrant | Median Progression-Free Survival (PFS) | 7.4 months[10] |

Experimental Protocols

In Vitro PI3K Kinase Assay (HTRF-based)

This protocol is adapted from a generic HTRF (Homogeneous Time-Resolved Fluorescence) assay for PI3K inhibitors.[11]

Materials:

-

PI3K enzyme (e.g., PI3Kα)

-

PIP2 substrate

-

This compound or other test compounds

-

ATP

-

Kinase reaction buffer

-

Stop solution (containing EDTA)

-

Detection reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged GRP1 PH domain, and streptavidin-APC)

-

384-well opaque black plates

-

Multilabel plate reader with HTRF capability

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

-

In a 384-well plate, add the PI3K enzyme and the test compound to the reaction buffer containing PIP2. Incubate at room temperature.

-

Initiate the kinase reaction by adding ATP. Incubate for 1 hour at room temperature.

-

Stop the reaction by adding the Stop Solution.

-

Add the detection reagents to each well and incubate in the dark for 2 hours.

-

Measure the HTRF signal using a plate reader (excitation at 320 nm, dual emission at 615 nm and 665 nm).

-

Calculate the emission ratio (665 nm / 615 nm) and determine the percent inhibition.

-

Plot the percent inhibition against the compound concentration to determine the IC50 value.

Western Blot Analysis of PI3K/AKT/mTOR Pathway Phosphorylation

This protocol provides a general procedure for assessing the phosphorylation status of key proteins in the PI3K/mTOR pathway in cancer cells treated with this compound.[12][13]

Materials:

-

Cancer cell lines of interest

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Xenograft Tumor Model Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.[14][15]

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NSG mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for injection (e.g., in a suitable vehicle)

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Culture the cancer cells to be implanted.

-

Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

-

Monitor the mice for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the desired dosing schedule and route (e.g., intravenous).

-

Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.

Conclusion

This compound is a potent dual PI3K/mTOR inhibitor with a compelling mechanism of action that translates into significant anti-tumor activity in preclinical models and promising efficacy in clinical trials.[16][17] Its ability to comprehensively block the PI3K/mTOR pathway provides a strong rationale for its continued development as a cancer therapeutic, both as a single agent and in combination with other targeted therapies. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other dual PI3K/mTOR inhibitors in various cancer contexts.

References

- 1. biospace.com [biospace.com]

- 2. celcuity.com [celcuity.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. cdn.pfizer.com [cdn.pfizer.com]

- 5. selleckchem.com [selleckchem.com]

- 6. cstn-gateway-prod.azurewebsites.net [cstn-gateway-prod.azurewebsites.net]

- 7. onclive.com [onclive.com]

- 8. targetedonc.com [targetedonc.com]

- 9. Celcuity Reports Clinical Data from Two Early Phase Studies of this compound - BioSpace [biospace.com]

- 10. investing.com [investing.com]

- 11. In vitro PI3K gamma kinase assay [bio-protocol.org]

- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 16. Functional Assessments of Gynecologic Cancer Models Highlight Differences Between Single-Node Inhibitors of the PI3K/AKT/mTOR Pathway and a Pan-PI3K/mTOR Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of the dual mTOR/PI3K inhibitors this compound (PF-05212384) and PF-04691502 against ovarian cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

Gedatolisib (PF-05212384): A Technical Guide to Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gedatolisib (PF-05212384) is an investigational, potent, small-molecule inhibitor that dually targets the phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1] Deregulation of the PI3K/Akt/mTOR pathway is a frequent event in a wide range of human cancers, contributing to tumor cell growth, proliferation, survival, and resistance to therapy.[1][2] this compound is a pan-class I PI3K inhibitor with low nanomolar potency against all four isoforms (p110α, p110β, p110γ, and p110δ) and also directly inhibits mTOR kinase activity (mTORC1 and mTORC2).[3] This dual-inhibition mechanism offers a comprehensive blockade of the PI3K/Akt/mTOR signaling cascade, potentially overcoming resistance mechanisms associated with single-node inhibitors.[2][3]

This technical guide provides a comprehensive overview of the preclinical data for this compound, presenting key quantitative findings in structured tables, detailing experimental methodologies for pivotal studies, and visualizing the relevant signaling pathways and experimental workflows.

Data Presentation

In Vitro Potency and Activity

This compound has demonstrated potent inhibition of PI3K isoforms and mTOR in biochemical assays, which translates to significant anti-proliferative and cytotoxic effects in various cancer cell lines.

| Target | IC50 (nM) | Assay Type |

| PI3Kα | 0.4 | Cell-free kinase assay |

| PI3Kβ | 6 | Cell-free kinase assay |

| PI3Kγ | 5.4 | Cell-free kinase assay |

| PI3Kδ | 8 | Cell-free kinase assay |

| mTOR | 1.6 | Cell-free kinase assay |

| Table 1: In Vitro Enzymatic Inhibition of PI3K Isoforms and mTOR by this compound.[4][5] |

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-361 | Breast Cancer | 0.004 |

| PC3MM2 | Prostate Cancer | 0.0131 |

| Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines.[4] |

Recent preclinical studies have shown that this compound is, on average, at least 300-fold more potent and more cytotoxic than inhibitors that target single nodes within the PI3K/Akt/mTOR pathway.[6] Mechanistically, this compound has been shown to more effectively decrease cell survival, DNA replication, protein synthesis, glucose consumption, lactate production, and oxygen consumption compared to single-node inhibitors.[6]

In Vivo Efficacy

Preclinical studies using xenograft models of various cancers have demonstrated the anti-tumor activity of this compound.

| Cancer Type | Xenograft Model | Treatment Regimen | Key Findings |

| Ovarian Cancer | Patient-derived xenografts | Not specified | Demonstrated anti-tumor activity, producing tumor stasis during treatment.[7] |

| Sorafenib-resistant AML | MOLM-13 and MV4-11 cells | Not specified | Significantly prolonged survival and delayed tumor formation.[8] |

| Breast Cancer | Patient-derived xenografts | Not specified | Reduced tumor cell growth more effectively than single-node inhibitors.[6] |

| Prostate Cancer | Prostate cancer cell lines | Not specified | Substantively inhibited tumor growth regardless of PTEN or PI3K status.[9] |

| Table 3: Summary of In Vivo Efficacy of this compound in Xenograft Models. |

While promising in some models, one study found that this compound, either alone or in combination with chemotherapy, failed to reduce the burden of disseminated tumor cells or prevent metastasis in murine models of triple-negative or estrogen receptor-positive breast cancer.[10]

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical models have provided insights into the disposition of this compound.

| Species | Dose | Parameter | Value |

| Mouse | 10 mg/kg IV | Clearance | 26 mL/min/kg |

| Mouse | 10 mg/kg IV | Volume of Distribution (Vss) | 5.38 L/kg |

| Mouse | 10 mg/kg IV | Terminal Half-life (plasma) | 3.62 hours |

| Mouse | 10 mg/kg IV | Tumor Penetration (Kp,tumor) | 1.81 |

| Table 4: Preclinical Pharmacokinetic Parameters of this compound in Mice.[11] |

The terminal half-life in tumor tissue was observed to be prolonged compared to plasma, suggesting a high affinity of this compound for tumor tissue.[11]

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is a general representation based on commonly used methods.

-

Cell Plating: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) and incubate for 72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This protocol outlines a general procedure for assessing protein phosphorylation.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, phospho-S6) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This is a generalized protocol for establishing and evaluating the efficacy of this compound in a xenograft model.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., intravenously) or vehicle control at the specified dose and schedule.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Mandatory Visualization

Caption: this compound's dual inhibition of the PI3K/mTOR signaling pathway.

Caption: A typical experimental workflow for in vivo xenograft studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. First-in-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. <span>Therapeutic effect of this compound, a pan-PI3K/mTOR inhibitor, on prostate cancer models with PI3K or PTEN mutational status.</span> - ASCO [asco.org]

- 7. researchgate.net [researchgate.net]

- 8. First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. proventainternational.com [proventainternational.com]

- 10. celcuity.com [celcuity.com]

- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Gedatolisib (PKI-587): A Technical Guide to a Dual PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gedatolisib, also known as PKI-587 or PF-05212384, is an investigational, small-molecule, intravenous drug that acts as a potent, dual inhibitor of the phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3] Developed initially by Wyeth, which was later acquired by Pfizer, and now under development by Celcuity, Inc., this compound is being evaluated for the treatment of various solid tumors.[4][5] Deregulation of the PI3K/AKT/mTOR pathway is a frequent event in human cancers, playing a crucial role in promoting cell growth, proliferation, survival, and resistance to therapy.[1][6] this compound's mechanism of simultaneously targeting both PI3K and mTOR kinases offers a comprehensive blockade of this critical signaling cascade, a strategy designed to enhance anti-tumor activity and potentially overcome resistance mechanisms associated with single-node inhibitors.[5][7][8]

Discovery and Synthesis

This compound is a bis(morpholino-1,3,5-triazine) derivative.[9] A practical and convergent synthetic route has been developed to produce this compound on a large scale, avoiding palladium coupling methods. A key step in this synthesis involves using 6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine and 2,2′-dichlorodiethyl ether to prepare the essential dimorpholine intermediate, 4,4′-(6-(4-nitrophenyl)-1,3,5-triazine-2,4-diyl)dimorpholine. This process allows for the production of this compound in five steps with high purity.[10]

Mechanism of Action

This compound functions by binding to the ATP-binding site of all four Class I PI3K catalytic subunit isoforms (p110α, p110β, p110γ, and p110δ) and the kinase domain of mTOR.[4][7] This dual inhibition is critical because mTOR is a downstream effector of PI3K, but it is also regulated by other inputs.[4]

The PI3K/AKT/mTOR pathway is a central regulator of cellular metabolism, growth, and survival.[4][6] By inhibiting all Class I PI3K isoforms, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which in turn prevents the activation of downstream effectors like AKT. Simultaneously, this compound inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[7] This is a key differentiator, as inhibiting only mTORC1 can lead to a feedback activation of PI3K via mTORC2, potentially blunting the therapeutic effect.[7] By inhibiting both PI3K and mTOR, this compound blocks the pathway both upstream and downstream of AKT, providing a more comprehensive and durable suppression of oncogenic signaling.[7] This dual action may prevent the drug resistance that can arise from isoform switching or feedback loop activation when using more selective inhibitors.[5][7]

Preclinical Development

In Vitro Activity

This compound has demonstrated potent inhibitory activity in cell-free enzymatic assays against its target kinases and robust anti-proliferative effects in various cancer cell lines.

Table 1: Enzymatic Inhibition (IC50) of this compound

| Target | IC50 (nM) | Reference |

|---|---|---|

| PI3Kα | 0.4 | [2][3] |

| PI3Kγ | 5.4 | [2][3] |

| PI3Kα (E545K mutant) | 0.6 | [3][11] |

| PI3Kα (H1047R mutant) | 0.6 | [3][11] |

Table 2: Cell Growth Inhibition (IC50) of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

|---|---|---|---|

| MDA-361 | Breast Adenocarcinoma | 4.0 | [2] |

| PC3-MM2 | Prostate Cancer | 13.1 |[2] |

Preclinical studies comparing this compound to single-node PI3K/AKT/mTOR inhibitors found it to be more cytotoxic and significantly more potent in breast and prostate cancer cell lines, regardless of their PI3K pathway mutational status.[5][8][12] Mechanistically, this compound was more effective at decreasing DNA synthesis, protein synthesis, and key metabolic functions like glucose consumption and lactate production.[8][12]

In Vivo Activity

In animal models, this compound administered intravenously demonstrated potent anti-tumor efficacy and favorable pharmacokinetic properties.

Table 3: In Vivo Pharmacokinetics of this compound (25 mg/kg IV in Nude Mice)

| Parameter | Value | Reference |

|---|---|---|

| Plasma Clearance | 7 (mL/min)/kg | [3][11] |

| Volume of Distribution | 7.2 L/kg | [3][11] |

| Half-life | 14.4 hours |[3][11] |

In a xenograft model using MDA-361 breast cancer cells, this compound showed a minimum efficacious dose (MED) of 3 mg/kg.[3][11] In an H1975 non-small-cell lung carcinoma xenograft model, treatment with 25 mg/kg resulted in 90% survival after 7 weeks.[3][11] In vivo studies also confirmed that this compound reduced tumor growth more effectively than single-node inhibitors in breast cancer patient-derived xenograft (PDX) models.[12]

Experimental Protocols

Enzymatic Kinase Assay (Fluorescent Polarization)

The inhibitory activity of this compound against PI3K and mTOR kinases was determined using cell-free enzymatic assays, often in a fluorescent polarization (FP) format.[3]

-

Reagents: Purified human class I PI3K enzymes and FLAG-tagged TOR were produced or purchased. Substrates such as phosphatidylinositol 4,5-bisphosphate (PIP2) and His6-S6K were used for PI3K and mTOR assays, respectively.[3]

-

Reaction Setup: Enzymes were diluted in a kinase assay buffer (e.g., 10 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MnCl₂, 0.5 mM DTT).[3]

-

Inhibition: The diluted enzyme was mixed with various concentrations of this compound or a DMSO vehicle control in a 96-well plate.[3]

-

Initiation: The kinase reaction was initiated by adding a buffer containing ATP and the appropriate substrate (e.g., PIP2 for PI3K, His6-S6K for mTOR).[3]

-

Incubation: The reaction plate was incubated at room temperature for a set period (e.g., 30 minutes for PI3K, 2 hours for mTOR).[3]

-

Termination and Detection: The reaction was stopped using a buffer containing EDTA. For the FP assay, a fluorescent probe that binds to the product was added. The degree of fluorescence polarization, which correlates with the amount of product formed, was measured using a plate reader.[3]

-

Data Analysis: IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTS Assay)

The effect of this compound on cancer cell proliferation and viability was assessed using a colorimetric MTS assay.[3][11]

-

Cell Plating: Cancer cells (e.g., MDA-361, PC3-MM2) were seeded into 96-well culture plates at a density of approximately 3,000 cells per well and allowed to attach overnight.[3][11]

-

Compound Treatment: The following day, cells were treated with a range of concentrations of this compound or a DMSO vehicle control.

-

Incubation: The plates were incubated for 72 hours in a standard cell culture incubator.[11]

-

MTS Reagent Addition: After incubation, a mixture of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and PMS (phenazine methosulfate) was added to each well.[3][11]

-

Color Development: Plates were incubated for 1-2 hours. During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product.[3]

-

Measurement: The absorbance of the formazan product was measured at 490 nm using a 96-well plate reader.[3]

-

Data Analysis: The absorbance values were used to calculate the percentage of cell growth inhibition relative to vehicle-treated control cells, and IC50 values were determined.

Clinical Development

Human Pharmacokinetics and Metabolism

A first-in-human, open-label study (NCT02142920) in healthy male volunteers evaluated the pharmacokinetics of a single 89 mg intravenous dose of this compound.[13][14]

Table 4: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Value | Reference |

|---|---|---|

| Administration | 89 mg, 30-minute IV infusion | [13] |

| Peak Plasma Concentration | Observed at the end of infusion | [13][14] |

| Terminal Half-life | ~37 hours | [13][14] |

| Metabolism | Trace; one oxidative metabolite (M5) identified | [13][14] |

| Primary Route of Excretion | Feces (66%-73% of dose recovered) |[13][14] |

The study concluded that the primary clearance mechanism for this compound is likely biliary and/or intestinal secretion of the unchanged parent drug, as metabolism was minimal.[13][14]

Clinical Efficacy and Safety

This compound has been evaluated in multiple Phase I and II clinical trials, primarily in combination with other anti-cancer agents, across a range of solid tumors.[15][16] The combination approach is based on preclinical data suggesting that PI3K/mTOR inhibition may enhance the anti-tumor activity of other therapies, such as CDK 4/6 inhibitors or chemotherapy.[1]

Table 5: Summary of Selected this compound Clinical Trials

| Trial Identifier | Phase | Combination Agents | Cancer Type | Key Findings / Status | Reference |

|---|---|---|---|---|---|

| NCT00940498 | I | Single Agent | Advanced Solid Tumors | First-in-human study to determine MTD and safety. | [16] |

| NCT02684032 | Ib | Palbociclib + Letrozole or Fulvestrant | HR+/HER2- Breast Cancer | A robust response rate and manageable side effect profile were reported. | [1][5] |

| --- | Ib | Carboplatin + Paclitaxel | Advanced Solid Tumors | RP2D established; ORR of 65% observed (80% in clear cell ovarian cancer). | [17] |

| NCT03698383 | II | Trastuzumab | Pretreated HER2+ Breast Cancer (PIK3CA mutated) | ORR of 43%; median PFS of 6.0 months. | [18] |

| VIKTORIA-1 (NCT04772923) | III | Fulvestrant +/- Palbociclib | HR+/HER2- Advanced Breast Cancer | Currently enrolling patients. |[5][15] |

Across these trials, this compound in combination has shown a manageable safety profile. Common treatment-related adverse events include mucositis, neutropenia, nausea, and fatigue, with the specific profile varying depending on the combination agent.[17][19]

Conclusion

This compound is a potent, dual inhibitor of the PI3K and mTOR pathways, demonstrating a differentiated mechanism of action that provides comprehensive blockade of this critical oncogenic signaling network. Preclinical data highlight its superior potency over single-node inhibitors and its efficacy in various cancer models. Clinical studies have established a manageable safety profile and have shown promising anti-tumor activity, particularly when used in combination with other targeted therapies and chemotherapies. Ongoing late-phase clinical trials will further define its role in the treatment of advanced cancers, particularly in breast cancer. The development of this compound represents a significant advancement in the strategic targeting of the PI3K/AKT/mTOR pathway.

References

- 1. cdn.pfizer.com [cdn.pfizer.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. celcuity.com [celcuity.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Phenotypic Profiling of Simplified this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. selleckchem.com [selleckchem.com]

- 12. Celcuity Presents Preclinical Data on Therapeutic Effects of this compound in Breast Cancer Models at the 2023 San Antonio Breast Cancer Symposium - BioSpace [biospace.com]

- 13. Distribution, Metabolism, and Excretion of this compound in Healthy Male Volunteers After a Single Intravenous Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Facebook [cancer.gov]

- 16. First-in-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. celcuity.com [celcuity.com]

- 18. onclive.com [onclive.com]

- 19. Phase I study of the PI3K/mTOR inhibitor this compound (PF-05212384) in combination with docetaxel, cisplatin, and dacomitinib. - ASCO [asco.org]

Gedatolisib's Impact on Cancer Cell Proliferation and Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gedatolisib (PF-05212384) is an investigational small molecule inhibitor that potently and dually targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2] Deregulation of the PI3K/Akt/mTOR pathway is a frequent event in a multitude of human cancers, leading to uncontrolled cell growth, proliferation, and survival.[1][3] By simultaneously inhibiting both PI3K and mTOR, two critical nodes in this pathway, this compound offers a comprehensive blockade aimed at overcoming the adaptive resistance mechanisms often observed with single-node inhibitors.[3][4][5] This technical guide provides an in-depth overview of the preclinical data on this compound's effects on cancer cell proliferation and survival, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action: Dual Inhibition of the PI3K/Akt/mTOR Pathway

This compound is a pan-Class I PI3K and mTOR kinase inhibitor, targeting all PI3K isoforms (p110α, p110β, p110δ, and p110γ) and both mTOR complexes (mTORC1 and mTORC2) with low nanomolar potency.[5] This dual-targeting mechanism is critical, as mTOR inhibition can sometimes lead to a paradoxical activation of the PI3K pathway through the relief of a negative feedback loop. By inhibiting both PI3K and mTOR, this compound effectively shuts down both upstream and downstream signaling of this critical pathway.[5]

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes essential for tumor growth and progression. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates Akt, which in turn phosphorylates a wide range of downstream substrates, including mTOR. The mTOR kinase is a central component of two distinct protein complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, survival, and metabolism.

Quantitative Analysis of this compound's In Vitro Efficacy

This compound has demonstrated potent anti-proliferative and cytotoxic effects across a broad range of cancer cell lines. The following tables summarize the key quantitative data from various preclinical studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-361 | Breast Cancer | 4.0 | [2][6] |

| PC3-MM2 | Prostate Cancer | 13.1 | [2][6] |

| PyMT | Breast Cancer | Not explicitly stated, but potent inhibition reported | [1] |

Table 2: Enzymatic Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| PI3Kα | 0.4 | [1][2][6] |

| PI3Kγ | 5.4 | [2][6] |

| mTOR | 1.6 | [2][6] |

| PI3Kβ | 6 | [1] |

| PI3Kδ | 8 | [1] |

| PI3Kα (H1047R mutant) | 0.6 | [6] |

| PI3Kα (E545K mutant) | 0.6 | [6] |

Effects on Cancer Cell Proliferation and Survival

This compound's inhibition of the PI3K/mTOR pathway leads to a significant reduction in cancer cell proliferation and survival through the induction of cell cycle arrest and apoptosis.

Cell Viability and Proliferation

This compound has been shown to potently inhibit the growth of various cancer cell lines. In breast cancer models, the combination of this compound with fulvestrant and palbociclib resulted in significantly greater inhibition of cell growth compared to single agents or doublets.[7]

Induction of Apoptosis

This compound, particularly in combination with other agents, has been shown to induce apoptosis in cancer cells. In dormant breast cancer cells, this compound chemosensitized the cells to doxorubicin, leading to a significant increase in apoptosis as measured by TUNEL staining.[8] For instance, in T4-2 breast cancer cell clusters, doxorubicin alone resulted in 17.6% TUNEL-positive cells, which increased to 75.0% when primed with 1 µM this compound.[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.

-

Cell Plating: Cancer cell lines (e.g., MDA-MB-361, PC3-MM2) are seeded in 96-well plates at a density of approximately 3,000 cells per well.[9]

-

Drug Treatment: After 24 hours, cells are treated with varying concentrations of this compound (e.g., 0-10 µM) for 72 hours.[9]

-

MTS Reagent Addition: An MTS/PMS solution is added to each well and incubated for 1-2 hours.[9]

-

Data Acquisition: The absorbance is measured at 490 nm using a 96-well plate reader.[9]

-

Data Analysis: The effect of this compound is calculated as a percentage of the control (vehicle-treated) cell growth. IC50 values are then determined from the dose-response curves.

Apoptosis Assay (TUNEL Staining)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Culture and Treatment: Cells are cultured and treated with this compound and/or other agents as per the experimental design.

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow entry of the TUNEL reagents.

-

TUNEL Reaction: Cells are incubated with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

-

Microscopy: The fluorescent signal from the incorporated dUTP is visualized and quantified using fluorescence microscopy.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with this compound for the desired duration and then harvested.

-

Fixation: Cells are fixed, typically with ethanol, to preserve their cellular state.

-

Staining: Cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI). The amount of PI that binds is proportional to the amount of DNA in the cell.

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.

-

Data Interpretation: The resulting histogram of DNA content allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound demonstrates significant potential as an anti-cancer therapeutic agent through its potent dual inhibition of the PI3K and mTOR pathways. The preclinical data robustly support its ability to inhibit cancer cell proliferation and induce apoptosis across a variety of cancer cell lines. The comprehensive blockade of the PI3K/Akt/mTOR signaling cascade provides a strong rationale for its continued investigation in clinical trials, both as a monotherapy and in combination with other targeted agents, to improve outcomes for cancer patients. Further research will continue to elucidate the full potential of this promising investigational drug.

References

- 1. Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. targetedonc.com [targetedonc.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. mdpi.com [mdpi.com]

- 8. The PI3K/mTOR inhibitor this compound eliminates dormant breast cancer cells in organotypic culture, but fails to prevent metastasis in preclinical settings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

Methodological & Application

Gedatolisib In Vitro Assay Protocols: A Comprehensive Guide for Researchers

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This document provides detailed application notes and protocols for the in vitro evaluation of Gedatolisib (also known as PF-05212384 or PKI-587), a potent dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

This compound is a pan-class I PI3K and mTOR kinase inhibitor, targeting all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and both mTOR complexes (mTORC1 and mTORC2) with low nanomolar potency.[1][2] This dual-inhibition mechanism allows for a comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer.[3][4] By inhibiting both PI3K and mTOR, this compound can overcome feedback loops that may limit the efficacy of single-node inhibitors.[1]

Mechanism of Action

This compound binds to the ATP-binding site of the p110 catalytic subunits of PI3K and the kinase domain of mTOR, preventing the phosphorylation of their respective substrates.[2] This leads to the inhibition of downstream signaling cascades, ultimately resulting in reduced cell proliferation and survival, and in some cases, the induction of apoptosis.[3][5]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various PI3K isoforms and its cytotoxic effects on a range of cancer cell lines.

Table 1: this compound IC50 Values for PI3K Isoforms and mTOR

| Target | IC50 (nM) |

| PI3Kα | 0.4[6][7][8] |

| PI3Kβ | 6[9] |

| PI3Kγ | 5.4[6][7][8] |

| PI3Kδ | 8[9] |

| mTOR | 1.6[6][7][8] |

| PI3Kα (H1047R mutant) | 0.6[7][8] |

| PI3Kα (E545K mutant) | 0.6[7][8] |

Table 2: this compound IC50 Values in Selected Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-361 | Breast Cancer | 4.0[6][7] |

| PC-3 MM2 | Prostate Cancer | 13.1[6][7] |

| MCF7 | Breast Cancer | 70[10] |

| CCRF-CEM | Leukemia | 30[10] |

| NCI-H1048 | Small Cell Lung Cancer | ~5[11] |

Experimental Protocols

Herein, we provide detailed protocols for key in vitro assays to assess the activity of this compound.

Protocol 1: Cell Viability Assay (MTS/MTT)

This protocol is designed to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest (e.g., MDA-MB-361, PC-3)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or MTT reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 3,000 cells per well in 100 µL of complete medium.[7][8] Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: The following day, prepare serial dilutions of this compound in complete medium.[7][8] Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[8]

-

MTS/MTT Addition:

-

For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[7][8]

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Subsequently, solubilize the formazan crystals by adding 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).

-

-

Data Acquisition: Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.[7][8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for PI3K/mTOR Pathway Inhibition

This protocol allows for the assessment of this compound's inhibitory effect on the phosphorylation of key downstream proteins in the PI3K/mTOR pathway.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 Ribosomal Protein, anti-S6 Ribosomal Protein, anti-phospho-4E-BP1, anti-4E-BP1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 30 nM to 3 µM) for a specified time (e.g., 4, 6, 24, or 48 hours).[6][12]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like β-actin to ensure equal protein loading.[12]

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

References

- 1. celcuity.com [celcuity.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. cdn.pfizer.com [cdn.pfizer.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound | C32H41N9O4 | CID 44516953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Phenotypic Profiling of Simplified this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

Application Notes: Utilizing Gedatolisib in Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gedatolisib (PF-05212384) is a potent, investigational dual inhibitor that targets all Class I isoforms of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] The PI3K/AKT/mTOR (PAM) signaling pathway is frequently dysregulated in various cancers, playing a crucial role in tumor growth, proliferation, and survival.[2][4] By simultaneously inhibiting both PI3K and mTOR, this compound offers a comprehensive blockade of this critical pathway, potentially overcoming resistance mechanisms associated with single-node inhibitors.[1][5][6]

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted directly into an immunodeficient mouse, are increasingly recognized as a highly predictive preclinical tool.[7] These models retain the histopathological and genetic characteristics of the original human tumor, making them ideal for evaluating the efficacy of targeted therapies like this compound.[7][8] This document provides detailed protocols and application notes for the use of this compound in PDX models.

Mechanism of Action: Dual PI3K and mTOR Inhibition

This compound is a reversible dual inhibitor that selectively targets all four Class I PI3K isoforms (p110α, p110β, p110γ, p110δ) as well as both mTOR complexes, mTORC1 and mTORC2.[1][9] This dual action prevents the feedback activation of PI3K that can occur when only mTOR is inhibited.[1] Inhibition of the PAM pathway by this compound leads to decreased cell survival, DNA replication, protein synthesis, and metabolism, ultimately inducing anti-tumor activity.[3][4]

Experimental Workflow for this compound Efficacy Studies in PDX Models

The overall process involves establishing the PDX model from a patient's tumor, expanding the model to create a sufficient number of mice for the study, treating the mice with this compound, and analyzing the outcomes.

Protocols

Protocol for PDX Model Establishment and Expansion

This protocol outlines the general steps for creating and expanding PDX models. It is crucial to follow institutional and national guidelines for animal welfare.[10]

-

Tumor Acquisition : Aseptically collect fresh tumor tissue from consenting patients. Place the tissue in a sterile container with a suitable medium (e.g., DMEM) on ice for transport.

-

Implantation (P0) :

-

Expansion (P1 and beyond) :

-

Once the P0 tumor reaches a substantial size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically excise the tumor.

-

Remove any necrotic tissue and divide the tumor into smaller fragments.

-

Implant these fragments into a new cohort of mice to expand the model.[10] Using low-passage number models is recommended to minimize genetic drift from the original patient tumor.[7]

-

Protocol for this compound Efficacy Study in PDX Models

This protocol details a typical efficacy study once a PDX model is established and expanded.

-

Animal and Cohort Preparation :

-

This compound Formulation and Administration :

-

This compound is typically formulated for intravenous (IV) administration.[12][13]

-

A common dosing regimen in xenograft studies is 10 mg/kg, administered intravenously every 4 days.[12] However, the optimal dose and schedule may vary depending on the PDX model and study objectives.

-

The control group should receive a vehicle solution following the same administration schedule.

-

-

Monitoring and Data Collection :

-

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

Continue treatment for a predetermined period (e.g., 25-28 days) or until tumors in the control group reach a defined endpoint.[12]

-

-

Endpoint Analysis :

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.[14]

-

Process tumors for further analysis:

-

Histology : Fix a portion of the tumor in formalin for paraffin embedding and subsequent immunohistochemistry (IHC) analysis.

-

Biomarker Analysis : Snap-freeze a portion of the tumor in liquid nitrogen for Western blot or other molecular analyses to assess the phosphorylation status of PAM pathway proteins like Akt, S6, and 4E-BP1.[15][16]

-

-

Quantitative Data Summary

Studies have demonstrated that this compound is more potent and efficacious than single-node PAM inhibitors in breast cancer PDX models, irrespective of the tumor's PAM pathway mutational status.[3][4]

Table 1: Comparative Efficacy of this compound in Breast Cancer PDX Models

| Metric | This compound (Pan-PI3K/mTOR) | Single-Node Inhibitors (e.g., Alpelisib, Everolimus) | Reference |

| Tumor Growth Inhibition | More effective reduction in tumor growth | Less effective reduction in tumor growth | [3] |

| Effect on Cell Functions | More effective decrease in cell survival, DNA replication, protein synthesis, and glucose consumption | Less effective decrease in key cellular functions | [3][17] |

| Efficacy by Mutation | Effective in both PAM pathway mutant and wild-type models | Efficacy can be more dependent on specific mutations | [3] |

Table 2: Example of Tumor Growth Suppression in SCLC Xenograft Models

Data from a study on small-cell lung carcinoma (SCLC) xenografts demonstrated significant tumor growth suppression with this compound treatment.

| Cell Line Model | Treatment Group | Dosing Regimen | Outcome | Reference |

| H1048 SCLC | This compound | 10 mg/kg, IV, every 4 days | Statistically significant suppression of tumor volume compared to vehicle | [12] |

| SBC-5 SCLC | This compound | 10 mg/kg, IV, every 4 days | Statistically significant suppression of tumor volume compared to vehicle | [12] |

Conclusion

This compound demonstrates potent anti-tumor activity in a variety of preclinical models, including PDX models of breast and lung cancer.[12] Its dual mechanism of inhibiting both PI3K and mTOR results in a comprehensive pathway blockade that is more effective than targeting single nodes within the pathway.[4][17] The use of PDX models provides a clinically relevant platform to further evaluate the efficacy of this compound, investigate biomarkers of response, and guide its clinical development for treating a broad range of solid tumors.[7][11]

References

- 1. celcuity.com [celcuity.com]

- 2. cdn.pfizer.com [cdn.pfizer.com]

- 3. Celcuity Presents Preclinical Data on Therapeutic Effects of this compound in Breast Cancer Models at the 2023 San Antonio Breast Cancer Symposium - BioSpace [biospace.com]

- 4. This compound shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. blog.crownbio.com [blog.crownbio.com]

- 8. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Methodology to establish and measure PDX models [bio-protocol.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. This compound shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

Gedatolisib Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gedatolisib (also known as PF-05212384 or PKI-587) is a potent, dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] As a pan-class I PI3K inhibitor, it targets p110α, p110β, p110γ, and p110δ isoforms, as well as mTORC1 and mTORC2, leading to a comprehensive blockade of the PI3K/AKT/mTOR signaling pathway.[4][5] This pathway is frequently deregulated in various cancers, promoting cell growth, proliferation, survival, and resistance to therapy.[1][2] this compound's dual-targeting mechanism offers a promising strategy to overcome resistance mechanisms associated with single-node inhibitors of this pathway.[2][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its anti-cancer properties.

Data Presentation

Table 1: this compound In Vitro Inhibitory Activity (IC50)

| Target | IC50 (nM) | Assay Type |

| PI3Kα | 0.4[6][7] | Cell-free |

| PI3Kβ | 6 | Cell-free[2] |

| PI3Kγ | 5.4[6][7] | Cell-free |

| PI3Kδ | 8 | Cell-free[2] |

| mTOR | 1.6[6][7] | Cell-free |

| PI3Kα (H1047R mutant) | 0.6 | Cell-free[6] |

| PI3Kα (E545K mutant) | 0.6 | Cell-free[6] |

Table 2: this compound Cellular Growth Inhibition (IC50)

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-361 | Breast Adenocarcinoma | 4.0[4][6] |

| PC-3 | Prostate Cancer | 13.0[8] |

| PC3-MM2 | Prostate Cancer | 13.1[4][6] |

| MCF-7 | Breast Cancer | 60 - 70[9] |

| CCRF-CEM | Leukemia | 90[9] |

| MOLT-4 | Leukemia | 70[9] |

Signaling Pathway

Caption: this compound inhibits the PI3K/mTOR signaling pathway.

Experimental Protocols

Cell Viability Assay (MTS-based)

This protocol is adapted from established methods to determine the effect of this compound on cell proliferation.[1]

Workflow:

Caption: Workflow for a cell viability assay using this compound.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-361, PC-3)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (stock solution in DMSO)

-

MTS reagent kit (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed approximately 3,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution. A suggested concentration range is 0-10 µM.[1] Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control wells (DMSO concentration should match the highest this compound concentration).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[1]

-

MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-2 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.

Western Blot Analysis of PI3K/mTOR Pathway Inhibition

This protocol allows for the assessment of this compound's effect on the phosphorylation status of key proteins in the PI3K/mTOR pathway.

Workflow:

References

- 1. selleckchem.com [selleckchem.com]

- 2. Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. celcuity.com [celcuity.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Phenotypic Profiling of Simplified this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Gedatolisib: Application Notes and Protocols for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gedatolisib (also known as PF-05212384 or PKI-587) is a potent and highly selective dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] Deregulation of the PI3K/AKT/mTOR signaling pathway is a critical factor in the development and progression of many human cancers, promoting cell growth, proliferation, survival, and resistance to therapy.[1][3] this compound targets multiple nodes within this pathway by inhibiting all Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) as well as both mTORC1 and mTORC2 complexes.[2][3] This comprehensive blockade of the PI3K/AKT/mTOR pathway makes this compound a valuable tool for cancer research and a promising candidate for therapeutic development.

These application notes provide detailed information on the solubility and preparation of this compound for both in vitro and in vivo laboratory settings, enabling researchers to conduct reliable and reproducible experiments.

Physicochemical Properties and Solubility

This compound is a white to off-white solid powder. Its solubility is a critical factor for its use in experimental settings. The following table summarizes the known solubility of this compound in various common laboratory solvents.

| Solvent | Solubility | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥15.4 mg/mL | ≥25.0 mM | Gentle warming (around 50°C) and ultrasonication may be required to achieve complete dissolution.[2][] Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[1][2] |

| Water | Insoluble (<0.1 mg/mL) | <0.16 mM | This compound is practically insoluble in aqueous solutions.[1] |

| Ethanol | Insoluble | - | This compound is reported to be insoluble in ethanol.[][5] |

Signaling Pathway Inhibition

This compound exerts its biological effects by inhibiting the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates the key components of this pathway and the points of inhibition by this compound.

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solutions for In Vitro Use

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or incubator (optional, for warming)

Protocol:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is recommended to use newly opened DMSO to avoid issues with water absorption which can decrease solubility.[1][2]

-

Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming in a water bath at 50°C and/or ultrasonication can be applied until the solution is clear.[2]

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Preparation of Working Solutions for In Vitro Assays

Protocol:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution: Serially dilute the stock solution with cell culture medium to the desired final concentrations for your experiment.

-

Note: To avoid precipitation, it is recommended to pre-warm both the stock solution and the culture medium to 37°C before dilution. It is also advisable to perform a stepwise dilution, for instance, by first diluting the DMSO stock into a small volume of medium and then further diluting this intermediate solution to the final concentration.

-

Preparation of this compound Formulation for In Vivo Use (Intravenous Injection)

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO)

-

PEG300

-

Tween 80

-

Sterile water for injection (or ddH₂O)

-

Sterile tubes

-

Vortex mixer

Formulation: A commonly used vehicle for intravenous administration of this compound consists of:

-

5% DMSO

-

40% PEG300

-

5% Tween 80

-

50% ddH₂O

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).

-

Vehicle Preparation (for a 1 mL final volume): a. In a sterile tube, add 50 µL of the 50 mg/mL this compound stock solution to 400 µL of PEG300. b. Mix thoroughly until the solution is clear. c. Add 50 µL of Tween 80 to the mixture and mix again until clear. d. Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

-

Administration: The final solution should be used immediately for optimal results.[2]

Note: For oral administration, a homogeneous suspension can be prepared in CMC-Na (Carboxymethylcellulose sodium).[5]

Experimental Workflow: Cell Viability Assay

The following diagram outlines a typical workflow for assessing the effect of this compound on cell viability using a colorimetric assay such as the MTS assay.

Caption: A typical workflow for a cell viability assay using this compound.

Conclusion

This compound is a powerful research tool for investigating the PI3K/AKT/mTOR signaling pathway and its role in cancer biology. Proper handling, including correct solubilization and preparation of solutions, is essential for obtaining accurate and reproducible results. The protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers utilizing this compound in their laboratory studies.

References

Application Notes: In Vivo Efficacy Assessment of Gedatolisib

References

- 1. researchgate.net [researchgate.net]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Celcuity Presents Preclinical Data on Therapeutic Effects of this compound in Prostate Cancer at ASCO GU Cancers Symposium - BioSpace [biospace.com]

- 6. Celcuity Presents Preclinical Data on Therapeutic Effects of this compound in Breast Cancer Models at the 2023 San Antonio Breast Cancer Symposium - BioSpace [biospace.com]

- 7. Evaluation of the dual mTOR/PI3K inhibitors this compound (PF-05212384) and PF-04691502 against ovarian cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cstn-gateway-prod.azurewebsites.net [cstn-gateway-prod.azurewebsites.net]

- 10. Phospho-S6 Ribosomal Protein (Ser235/236) Antibody | Cell Signaling Technology [cellsignal.com]

- 11. ccrod.cancer.gov [ccrod.cancer.gov]

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with Gedatolisib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gedatolisib (PF-05212384) is a potent, intravenous, dual inhibitor of the phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1] Deregulation of the PI3K/AKT/mTOR pathway is a frequent event in various cancers, promoting cellular growth, proliferation, and survival.[1] By targeting both PI3K and mTOR, this compound offers a comprehensive blockade of this critical signaling cascade.[1] One of the key downstream effects of PI3K/mTOR inhibition is the induction of cell cycle arrest, a critical mechanism for controlling tumor growth.[2] This document provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining.

Mechanism of Action: this compound and the Cell Cycle

The PI3K/AKT/mTOR pathway is a central regulator of cell cycle progression, particularly the transition from the G1 to the S phase.[3][4][5] Activation of this pathway promotes the expression of G1 cyclins (e.g., cyclin D1) and cyclin-dependent kinases (CDKs), which in turn phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA synthesis.[5]

This compound, by inhibiting both PI3K and mTOR, effectively halts this process.[1] This dual inhibition leads to a decrease in the signaling cascade that promotes cell proliferation, resulting in the accumulation of cells in the G1 phase of the cell cycle and a reduction in the proportion of cells in the S and G2/M phases.[6] This cytostatic effect is a key component of this compound's anti-tumor activity.

Data Presentation: Quantitative Analysis of Cell Cycle Arrest

Treatment of cancer cells with this compound is expected to induce a dose-dependent G1 cell cycle arrest. The following table summarizes representative data on the effects of this compound on the cell cycle distribution of a cancer cell line after 24 hours of treatment.

| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control (DMSO) | 45 | 35 | 20 |

| This compound (Low Conc.) | 60 | 25 | 15 |

| This compound (High Conc.) | 75 | 15 | 10 |

Note: The data presented in this table are representative and may vary depending on the cell line, this compound concentration, and duration of treatment.

Mandatory Visualizations

Caption: PI3K/mTOR signaling pathway and the mechanism of action of this compound.

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Experimental Protocols

Materials and Reagents

-

Cancer cell line of interest (e.g., breast, lung, prostate cancer)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (PF-05212384)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile, Ca2+/Mg2+ free

-

Trypsin-EDTA

-

70% Ethanol, ice-cold

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

6-well tissue culture plates

-

Flow cytometry tubes

Procedure

1. Cell Seeding and Treatment:

-

The day before treatment, seed the cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of harvest.

-

Prepare stock solutions of this compound in DMSO. Further dilute the stock solution in complete culture medium to the desired final concentrations.

-

Aspirate the medium from the wells and replace it with fresh medium containing the appropriate concentrations of this compound or a vehicle control (DMSO at a concentration equal to that in the highest this compound treatment group).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

2. Cell Harvesting and Fixation:

-

After the treatment period, aspirate the medium and wash the cells once with PBS.

-

Add Trypsin-EDTA to each well and incubate at 37°C until the cells detach.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge the cells at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

-

Transfer the cell suspension to a flow cytometry tube.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

-

Incubate the cells on ice for at least 30 minutes. Note: Fixed cells can be stored at 4°C for several weeks.

3. Staining and Flow Cytometry Analysis:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and carefully aspirate the ethanol.

-

Wash the cell pellet with 2 mL of PBS and centrifuge again at 500 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 200 µL of RNase A solution.

-

Incubate at 37°C for 30 minutes to ensure only DNA is stained.

-

Add 200 µL of PI staining solution to each tube and gently mix.

-

Incubate the cells in the dark at room temperature for 15-30 minutes.

-

Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).

-

Collect at least 10,000 events per sample.

-

Use a low flow rate to improve data quality.

-